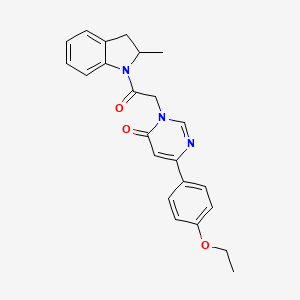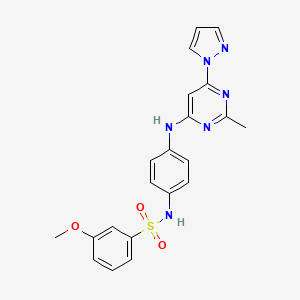![molecular formula C21H20N4O3 B2533615 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379976-59-5](/img/structure/B2533615.png)
2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential in various applications. This compound is a pyridazinone derivative and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-Alzheimer's disease effects through different mechanisms. In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway. It has also been found to inhibit the activity of various proteins that are involved in cell proliferation and survival. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the activity of various proteins that are involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one in lab experiments are its potential in various scientific research applications. It has been found to have anti-cancer and anti-Alzheimer's disease properties, making it a promising compound for further research. However, the limitations of using this compound in lab experiments are its toxicity and solubility issues. This compound has been found to be toxic to some cells at high concentrations, and its solubility in water is limited.
Direcciones Futuras
There are several future directions for the research of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. One direction is to study the compound's potential in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its anti-cancer and anti-Alzheimer's disease effects. Additionally, future research could focus on modifying the compound's structure to improve its solubility and reduce its toxicity. Finally, further research could explore the potential of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been achieved using various methods. One such method involves the reaction of 2-amino-5-phenylpyridazin-3(2H)-one with 1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
2-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19-9-8-18(15-5-2-1-3-6-15)23-25(19)16-10-13-24(14-11-16)21(28)17-7-4-12-22-20(17)27/h1-9,12,16H,10-11,13-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJXYKXBYGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2533532.png)
![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/no-structure.png)
![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)



![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)




![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)

![Tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride](/img/structure/B2533555.png)